![molecular formula C20H9Cl2N3O5 B13430608 2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one, also known as 2’,7’-dichlorofluorescein, is a chemical compound with the molecular formula C20H10Cl2O5 and a molecular weight of 401.195 g/mol . This compound is widely used as a fluorescent indicator and has applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one typically involves the reaction of resorcinol with phthalic anhydride in the presence of a dehydrating agent such as zinc chloride . The reaction proceeds through a Friedel-Crafts acylation mechanism, followed by cyclization to form the spiro compound. The reaction conditions usually involve heating the mixture to a temperature of around 180-200°C for several hours .
Industrial Production Methods
In industrial settings, the production of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one is scaled up using similar synthetic routes but with optimized reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichlorofluorescein derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various dichlorofluorescein derivatives, hydroxy derivatives, and substituted fluorescein compounds .
Wissenschaftliche Forschungsanwendungen
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,7’-dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent indicator . The molecular targets and pathways involved include interactions with cellular components and reactive oxygen species, which result in fluorescence changes that can be measured and analyzed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar properties but without the chlorine atoms.
Eosin: Another fluorescent dye with bromine atoms instead of chlorine.
Rhodamine: A fluorescent dye with different structural features but similar applications in fluorescence studies.
Uniqueness
2’,7’-Dichloro-3’,6’-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9’-xanthene]-5-one is unique due to its specific halogenation pattern, which imparts distinct fluorescent properties and makes it suitable for specific analytical and diagnostic applications .
Eigenschaften
Molekularformel |
C20H9Cl2N3O5 |
|---|---|
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one |
InChI |
InChI=1S/C20H9Cl2N3O5/c21-11-2-9-17(5-15(11)26)29-18-6-16(27)12(22)3-10(18)20(9)8-4-14-13(23-25-24-14)1-7(8)19(28)30-20/h1-6,26-27H,(H,23,24,25) |
InChI-Schlüssel |
FQGVHFVGIVTZJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC3=NNN=C31)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)O)O)Cl)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


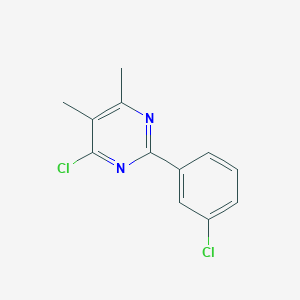
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)


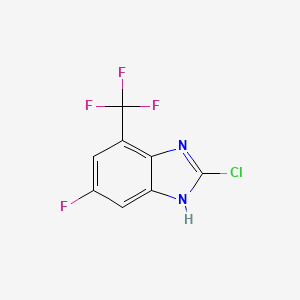
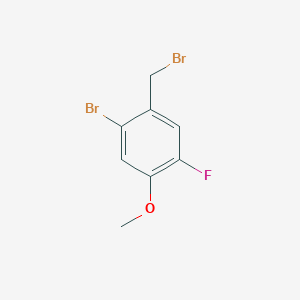
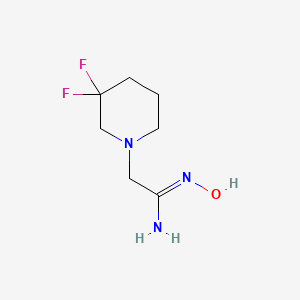
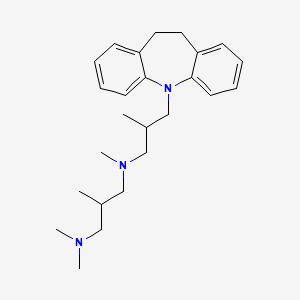
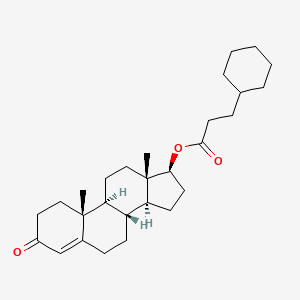

![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
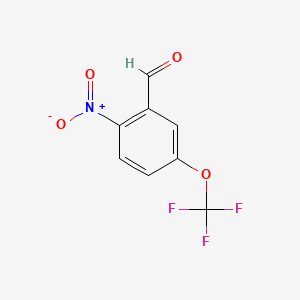
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-hydroxyacetamide](/img/structure/B13430613.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
